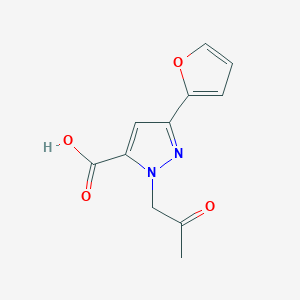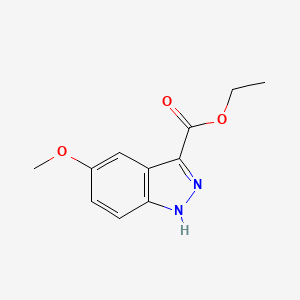
Ethyl 5-methoxy-1H-indazole-3-carboxylate
Übersicht
Beschreibung
Indazoles are a type of heterocyclic aromatic organic compound . They have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazoles generally consists of a benzene ring fused to a pyrazole ring . The exact structure of “Ethyl 5-methoxy-1H-indazole-3-carboxylate” is not available in the sources I found.Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of indazoles can vary widely depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has a molecular weight of 204.23 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Anti-Fertility Effects : Research on compounds structurally related to Ethyl 5-methoxy-1H-indazole-3-carboxylate, such as DL 111-IT, has shown significant insights into their metabolic pathways and potential anti-fertility effects. These compounds undergo rapid metabolism involving hydroxylation and demethylation, leading to various metabolites with diminished activity compared to the parent compound, indicating the crucial role of the unaltered drug in biological activity (Assandri et al., 1984).
Mechanism of Action in Pregnancy Termination : Further investigations into the mechanism of action of similar compounds, like DL 111-IT, in terminating pregnancy reveal that their effects may not be directly related to their pregnancy-terminating activity. This suggests a complex interplay of pharmacological actions that are dose and species-dependent, providing insights into the nuanced biological interactions of these compounds (Luzzani & Galliani, 1981).
Neuropharmacological Applications : Studies on compounds like BIMU1, which share a similar structural framework with Ethyl 5-methoxy-1H-indazole-3-carboxylate, have demonstrated their role in enhancing associative memory in rats through the activation of 5-HT4 receptors. This highlights the potential therapeutic applications of such compounds in cognitive and memory-related disorders (Marchetti-Gauthier et al., 1997).
5-HT2C Receptor Agonism and Pharmacological Profile : The pharmacological profiling of YM348, a compound analogous to Ethyl 5-methoxy-1H-indazole-3-carboxylate, has shown high affinity and selectivity for 5-HT2C receptors. This suggests potential applications in treating conditions associated with these receptors, such as obesity, psychiatric disorders, and sexual dysfunction (Kimura et al., 2004).
Anticonvulsant and Antiobesity Effects : The anticonvulsant action of beta-carboline derivatives in epilepsy models and the antiobesity effects of 5-HT2C receptor agonists in animal studies provide a basis for exploring similar applications for Ethyl 5-methoxy-1H-indazole-3-carboxylate and its derivatives. These studies suggest a wide range of potential therapeutic applications, from neurological disorders to metabolic syndromes https://consensus.app/papers/antiobesity-effect-ym348-novel-5ht2c-receptor-agonist-hayashi/e3c1c99ac258564b8e20b62968ac9bae/?utm_source=chatgpt" target="_blank">(Meldrum et al., 1983; Hayashi et al., 2004)
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 5-methoxy-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBFXSJXLTAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653033 | |
| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
CAS RN |
865887-16-7 | |
| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1438930.png)

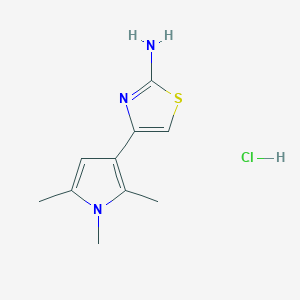
![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)



![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)
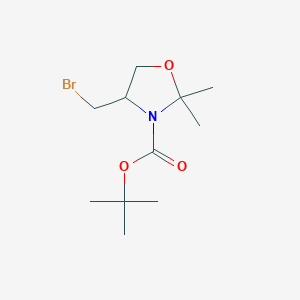
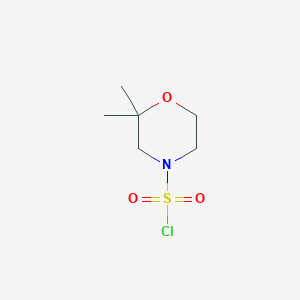
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
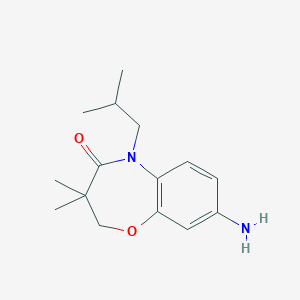
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
